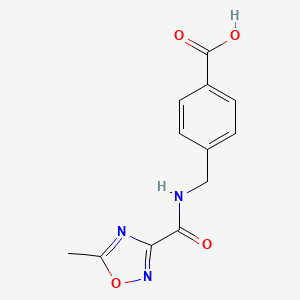
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. This compound is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)-5-methoxybenzene. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms or the chloromethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include compounds with reduced chlorine content or methylated derivatives.
科学研究应用
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the chloromethyl group can participate in electrophilic and nucleophilic interactions, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
相似化合物的比较
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(chloromethyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1,4-Dichloro-2-methyl-5-methoxybenzene: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
1,4-Dichloro-2-(bromomethyl)-5-methoxybenzene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity.
The presence of the methoxy group in this compound makes it unique in terms of its chemical behavior and applications.
属性
分子式 |
C8H7Cl3O |
|---|---|
分子量 |
225.5 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI 键 |
YKRXNMHSYMTZQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)




![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)

![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)


